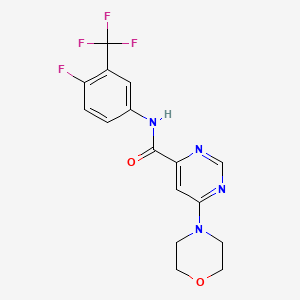
4-(Trifluoromethyl)phenyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)phenyl methanesulfonate is an organic compound with the molecular formula C8H7F3O3S It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methanesulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)phenyl methanesulfonate typically involves the reaction of 4-(Trifluoromethyl)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-(Trifluoromethyl)phenol+Methanesulfonyl chloride→4-(Trifluoromethyl)phenyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)phenyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The phenyl ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are often conducted in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives, depending on the nucleophile used.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
科学研究应用
4-(Trifluoromethyl)phenyl methanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The trifluoromethyl group is known to enhance the biological activity and metabolic stability of pharmaceutical compounds. Thus, this compound is used in the development of new drugs.
Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(Trifluoromethyl)phenyl methanesulfonate primarily involves its role as a reagent in chemical reactions. The methanesulfonate group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-(Trifluoromethyl)benzenesulfonate: Similar structure but with a benzenesulfonate group instead of methanesulfonate, which may affect its reactivity and applications.
4-(Trifluoromethyl)phenyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group, which is a stronger leaving group compared to methanesulfonate.
Uniqueness
4-(Trifluoromethyl)phenyl methanesulfonate is unique due to the combination of the trifluoromethyl group and the methanesulfonate group. This combination imparts specific reactivity and stability characteristics, making it a versatile reagent in organic synthesis and other applications.
属性
IUPAC Name |
[4-(trifluoromethyl)phenyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-15(12,13)14-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSPAXCYRHZSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2803370.png)


![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2803375.png)
![2-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2803376.png)
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)

![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)




![3-(4-chlorophenyl)-4-methyl-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2803390.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2803391.png)
